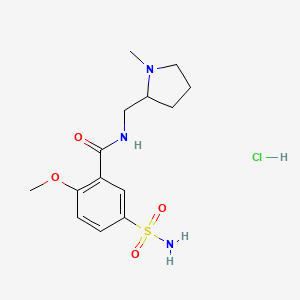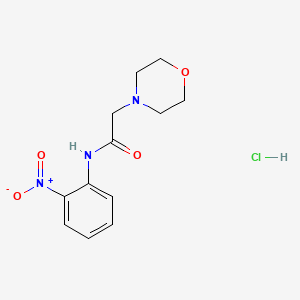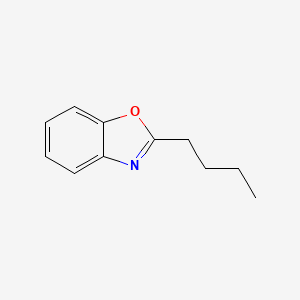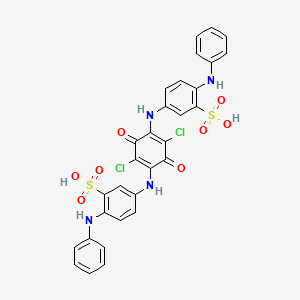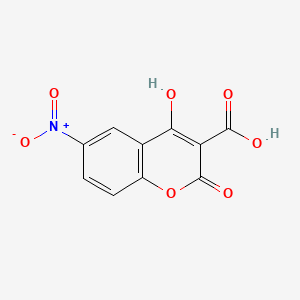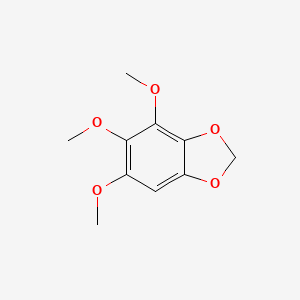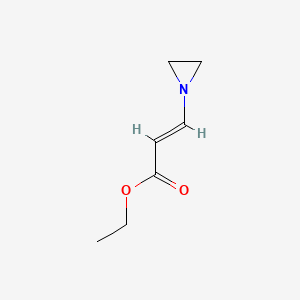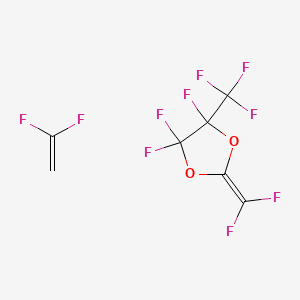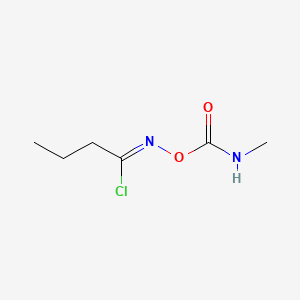
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This specific compound is characterized by the presence of a 4-ethylphenoxy group and a phenyl group attached to the piperazine ring, making it a unique derivative within the piperazine family.
準備方法
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, a common synthetic route involves the reaction of piperazine with 4-ethylphenol and 4-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in its dihydrochloride salt form .
化学反応の分析
Piperazine derivatives, including Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .
科学的研究の応用
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on the central nervous system. In medicine, piperazine derivatives are explored for their potential use as anthelmintic agents, which are drugs that expel parasitic worms from the body. Additionally, this compound is used in industrial applications, such as in the production of polymers and as a corrosion inhibitor .
作用機序
The mechanism of action of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including sedation, anxiolysis, and antiemetic properties. The exact molecular targets and pathways involved depend on the specific structure of the piperazine derivative and its interaction with the biological system .
類似化合物との比較
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share the core piperazine structure but differ in their substituents, which result in different pharmacological properties and applications. For example, mCPP is known for its psychoactive effects, while TFMPP is commonly used in combination with other compounds for its stimulant properties .
特性
CAS番号 |
84344-41-2 |
|---|---|
分子式 |
C21H30Cl2N2O |
分子量 |
397.4 g/mol |
IUPAC名 |
1-[3-(4-ethylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-2-19-9-11-21(12-10-19)24-18-6-13-22-14-16-23(17-15-22)20-7-4-3-5-8-20;;/h3-5,7-12H,2,6,13-18H2,1H3;2*1H |
InChIキー |
JSWURVUJXAAHEI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
